molecular formula C24H37ClN2O4Si B8343910 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one

Cat. No.: B8343910
M. Wt: 481.1 g/mol
InChI Key: VXGBMTQYICXIAD-UHFFFAOYSA-N
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Description

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one is a complex organic compound featuring multiple functional groups, including tert-butyl, dimethylsilyl, and chloropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tert-butyl group: This can be achieved through the reaction of an appropriate precursor with tert-butyl chloride in the presence of a base.

    Introduction of the dimethylsilyl group: This step involves the reaction of the intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.

    Formation of the chloropyridazinone ring: This can be accomplished through a cyclization reaction involving a suitable precursor and a chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H37ClN2O4Si

Molecular Weight

481.1 g/mol

IUPAC Name

2-tert-butyl-5-[[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]phenyl]methoxy]-4-chloropyridazin-3-one

InChI

InChI=1S/C24H37ClN2O4Si/c1-23(2,3)27-22(28)21(25)20(15-26-27)30-17-19-11-9-18(10-12-19)16-29-13-14-31-32(7,8)24(4,5)6/h9-12,15H,13-14,16-17H2,1-8H3

InChI Key

VXGBMTQYICXIAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCO[Si](C)(C)C(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one (212 mg, 1.047 mmol) in THF (15 mL) was added the product of Example 8C (475 mg, 1.570 mmol), triphenylphosphine (412 mg, 1.570 mmol), and then diisopropyl azodicarboxylate (DIAD, 304 μL, 1.570 mmol). The reaction was stirred at room temperature for 2 hours under nitrogen atmosphere. Thin layer chromatography (1:1 hexane:ethyl acetate) indicated consumption of the pyridazinone starting material and the reaction was concentrated in vacuo. The crude material was purified by flash column chromatography (90:10 pentane:ethyl acetate) to obtain a clear oil (336 mg, 66% yield). 1H NMR (600 MHz, CDCl3): 7.70 (s, 1H), 7.39 (m, 4H), 4.58 (s, 2H), 1.63 (s, 9H), 0.90 (s, 9H), 0.07 (s, 6H); HRMS calcd for C24H31D6ClN2O4Si: 509.24738, found 509.2480.
Quantity
212 mg
Type
reactant
Reaction Step One
Name
product
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
412 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
304 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
66%

Synthesis routes and methods II

Procedure details

To solution of the product of Example 5C (437 mg, 1.48 mmol) and 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one (250 mg, 1.23 mmol) dissolved in anhydrous THF (12 mL) was added solid PPh3 (485 mg, 1.85 mmol) and diisopropyl azodicarboxylate (DIALD, 0.358 mL, 1.85 mmol). After completion of addition the reaction mixture continued to stir at room temperature. After 20 hours, the reaction mixture was diluted with water. The aqueous layer was separated and extracted with ethyl acetate (3×). All combined organic layers were dried over Na2SO4, filtered, and concentrated to provide an oil. The crude material was purified using silica gel chromatography (4:1 pentane:ethyl acetate) to provide the desired product 528 mg, 1.10 mmol) in 89% yield. 1H (CDCl3 7.70 (1H, s), 7.38 (4H, m), 5.30 (2H, s), 4.58, 600 MHz): δ (2H, s), 3.80 (2H, t, J=5.4 Hz), 3.57 (2H, t, J=5.4 Hz), 1.63 (9H, br s), 0.90 (9H, s), 0.07 (6H, s); 13C (CDCl3159.0, 153.7, 138.8, 134.4, 128.3, 127.3, 150 MHz): δ 125.1, 118.5, 72.8, 71.7, 71.6, 66.4, 61.9, 29.7, 27.9, 25.6, −5.1.; HRMS calcd for C24H37ClN2O4Si: 481.228389, found 481.2282.
Name
product
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
485 mg
Type
reactant
Reaction Step Two
Quantity
0.358 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

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